2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of an ethoxy group, a methylsulfanyl group, and a phenyl ring attached to the imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic Acid: Shares the methylsulfanyl group but differs in the core structure.
4-(Methylsulfanyl)phenylacetic Acid: Contains the methylsulfanyl group and a phenyl ring but lacks the imidazo[4,5-c]pyridine core.
Uniqueness
2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine is unique due to its combination of functional groups and the imidazo[4,5-c]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various research applications.
Properties
CAS No. |
89075-28-5 |
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Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(2-ethoxy-4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H15N3OS/c1-3-19-14-8-10(20-2)4-5-11(14)15-17-12-6-7-16-9-13(12)18-15/h4-9H,3H2,1-2H3,(H,17,18) |
InChI Key |
IWYNXKASSYULTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)SC)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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